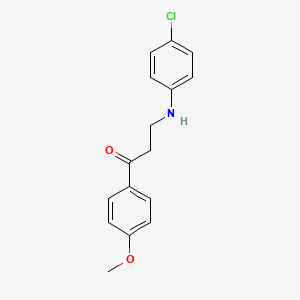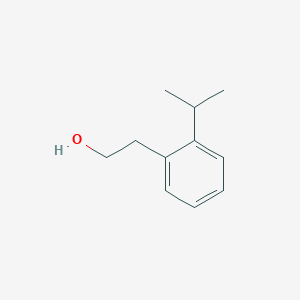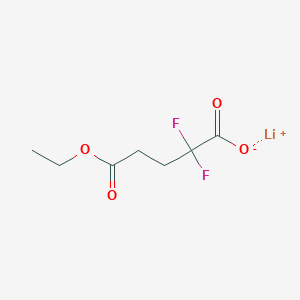
Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate” is a chemical compound with the CAS Number: 2225141-51-3 . It has a molecular weight of 202.08 and its IUPAC name is lithium 5-ethoxy-2,2-difluoro-5-oxopentanoate . The compound is typically stored at room temperature and is available in powder form .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular formula is C7H11F2LiO4 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Application in Thin-Film Batteries
Research at Oak Ridge National Laboratory has led to the development of solid-state thin-film lithium and lithium-ion batteries utilizing lithium intercalation compounds. These batteries have applications in consumer and medical products and serve as tools in studying the properties of lithium intercalation compounds in thin-film form (Bates, 2000).
Application in High Energy Cathode Material for Lithium-Ion Batteries
Lithium-ion batteries (LIBs), including those using lithium(1+) ions, are crucial in various applications such as portable electronic devices, implantable medical devices, and electric vehicles. New LIBs are being developed with improvements in energy capacity, cycling stability, and rate capability of both cathode and anode materials (Li et al., 2013).
Application in Electrochemical Performance Enhancement
Lithium difluoro(oxalato)borate has been investigated as an additive to enhance the electrochemical performance of lithium-ion batteries, especially at elevated temperatures. It assists in forming a better solid electrolyte interface (SEI) on both anodes and cathodes (Lee et al., 2014).
Application in Solid Electrolyte Interphase Film Analysis
In lithium-ion batteries, lithium difluoro(oxalate)borate-based electrolytes have been studied for their impact on the solid electrolyte interphase (SEI) film on carbon electrodes. This research is vital for understanding the reduction of impedance and overall performance of lithium-ion batteries (Li et al., 2012).
Application in Understanding Lithium Oxides Thermodynamics
The study of lithium oxides, including lithium(1+) ions, is crucial for lithium-ion batteries. Research on bulk lithium oxides, their surfaces, and nanoparticles using density functional theory and ab initio thermodynamics provides valuable insights for the development of new materials for lithium-ion batteries (Seriani, 2009).
Application in Thermal Stability Improvement of Electrolyte
Lithium difluoro (oxalate) borate (LiDFOB) has been used as a thermal stabilizing additive in lithium-ion batteries. Its addition leads to improvements in capacity retention and assists in forming better SEIs on anodes and cathodes, enhancing the thermal stability of the electrolyte (Xu et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
lithium;5-ethoxy-2,2-difluoro-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4.Li/c1-2-13-5(10)3-4-7(8,9)6(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLJUTCCMNQNPD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCOC(=O)CCC(C(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2LiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813643.png)
![3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2813644.png)
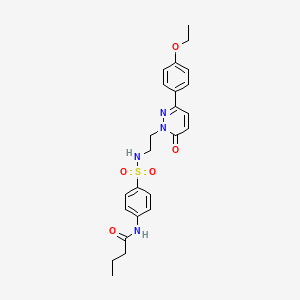
![3-oxo-2-phenyl-5-propyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2813648.png)

![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2813650.png)

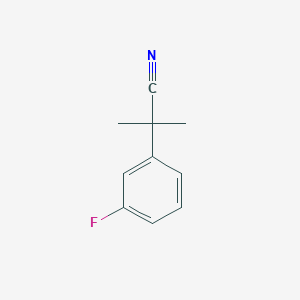
![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2813657.png)

![2-{[3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2813661.png)
